![molecular formula C17H23N3O5S B2955386 3-(1-((3-Phenoxypropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034389-04-1](/img/structure/B2955386.png)
3-(1-((3-Phenoxypropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
The compound “3-(1-((3-Phenoxypropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has an imidazolidine-2,4-dione group, a piperidin-4-yl group, and a phenoxypropylsulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the imidazolidine-2,4-dione ring, the piperidin-4-yl ring, and the attachment of the phenoxypropylsulfonyl group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazolidine-2,4-dione group is a five-membered ring with two carbonyl groups at the 2 and 4 positions. The piperidin-4-yl group is a six-membered ring with a nitrogen atom. The phenoxypropylsulfonyl group contains a phenyl ring attached to a propyl chain, which is further attached to a sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo reactions such as nucleophilic addition. The nitrogen in the piperidin-4-yl ring could participate in reactions as a nucleophile or base .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The unique structure of these compounds enables complex reactions, making them versatile for scientific research.
Anticancer Applications
Piperidine-containing compounds have shown potential in the treatment of various types of cancers . For instance, they have been observed to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Inhibition of Cell Migration
Both piperine and piperidine lead to inhibition of cell migration, which can help in cell cycle arrest to inhibit survivability of cancer cells .
Broad-Spectrum Antiviral Agents
There is ongoing research into the use of isatin derivatives, which could include the compound , as broad-spectrum antiviral agents .
Pharmacological Applications
The compound’s unique structure and properties make it suitable for various pharmacological applications . These include the synthesis of biologically active piperidines .
Organic Chemistry Research
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry .
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been found to have diverse pharmacological activities .
properties
IUPAC Name |
3-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-16-13-18-17(22)20(16)14-7-9-19(10-8-14)26(23,24)12-4-11-25-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJFKKYALPZLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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